7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Description
7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with ethyl, methyl, and piperazinyl groups, as well as a tribromophenoxy moiety.
Properties
IUPAC Name |
7-ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br3N6O4/c1-3-30-16-18(27(2)21(33)26-19(16)32)25-20(30)29-6-4-28(5-7-29)10-13(31)11-34-17-14(23)8-12(22)9-15(17)24/h8-9,13,31H,3-7,10-11H2,1-2H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHOESILGISCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC(COC4=C(C=C(C=C4Br)Br)Br)O)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br3N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps typically include:
Preparation of the purine core: This involves the synthesis of the purine ring system, which can be achieved through various methods such as the condensation of appropriate amines and aldehydes.
Introduction of the piperazinyl group: This step involves the reaction of the purine core with piperazine derivatives under controlled conditions.
Attachment of the tribromophenoxy moiety: This is achieved through nucleophilic substitution reactions, where the tribromophenoxy group is introduced to the intermediate compound.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-viral activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-Ethyl-8-[4-[2-hydroxy-3-(2,4,6-tribromophenoxy)propyl]piperazin-1-yl]-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
